6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is a synthetic organic compound characterized by its complex molecular structure and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are known for their diverse biological activities and structural uniqueness. The compound is identified by the CAS number 374704-65-1 and has a molecular formula of with a molecular weight of approximately 380.435 g/mol .
This compound can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemDiv, which provide it for research purposes. It is often utilized in studies related to organic synthesis and medicinal chemistry due to its interesting structural properties and potential biological activities .
6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one is classified under:
The synthesis of 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one typically involves multi-step organic reactions. One common synthetic route begins with the preparation of 7-hydroxy-4-phenylcoumarin, which undergoes further reactions to form the furochromene structure. The general steps include:
The synthesis often requires controlled reaction conditions such as temperature regulation, specific solvents, and catalysts to optimize yield and purity. Advanced techniques like continuous flow reactors may be employed for industrial-scale production to enhance efficiency .
The molecular structure of 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can be represented using various structural formulas:
CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C4=CC=CC=C4)C)CC5=CC=CC=C5The compound exhibits a density of approximately , a boiling point around at 760 mmHg, and a flash point of .
6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one can participate in various chemical reactions:
Reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents under controlled temperature and solvent conditions to achieve desired transformations .
The mechanism of action for 6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets within biological systems. The compound may exert effects by binding to enzymes or receptors that modulate cellular processes:
| Property | Value |
|---|---|
| Density | |
| Boiling Point | |
| Flash Point | |
| LogP |
| Property | Value |
|---|---|
| Molecular Weight | |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 0 |
| Rotatable Bonds | 3 |
| Water Solubility (LogSw) | -5.81 |
These properties are crucial for understanding the compound's behavior in different environments and its potential interactions in biological systems .
6-benzyl-5,9-dimethyl-3-phenyl-7H-furo[3,2-g]chromen-7-one has several significant applications:
This compound's unique structure provides valuable insights into its reactivity and potential applications across various scientific domains .
CAS No.: 7448-02-4
CAS No.: 4687-94-9
CAS No.: 70644-19-8
CAS No.: 3002-52-6
CAS No.: